molecular formula C5H10ClO2P B1583792 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane CAS No. 2428-06-0

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Cat. No. B1583792
CAS RN: 2428-06-0
M. Wt: 168.56 g/mol
InChI Key: RAOZVFGTRXLBTA-UHFFFAOYSA-N
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Patent
US08674130B2

Procedure details

For example, Japanese Unexamined Patent Publication No. HEI 2(1990)-273688 (Patent Document 3) discloses that phosphorus trichloride is added to and reacted with neopentyl glycol under ice cooling to obtain 5,5-dimethyl-2-chloro-1,3,2-dioxaphosphorinane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([Cl:4])(Cl)Cl.[OH:5][CH2:6][C:7]([CH3:11])([CH2:9][OH:10])[CH3:8]>>[CH3:8][C:7]1([CH3:11])[CH2:9][O:10][P:1]([Cl:4])[O:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C)(CO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to and

Outcomes

Product
Name
Type
product
Smiles
CC1(COP(OC1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.